Dopropidil
Description
Molecular Formula and Systematic Nomenclature
This compound is defined by the molecular formula $$ \text{C}{20}\text{H}{35}\text{NO}_{2} $$, corresponding to a molecular weight of 321.5 g/mol. Its systematic IUPAC name, derived from its structural components, is 1-[3-(2-methylpropoxy)-2-(prop-2-yn-1-yloxy)propyl]pyrrolidine . This nomenclature reflects the compound’s ether-linked pyrrolidine moiety, a propargyloxy group, and a branched alkoxy chain. The CAS registry number 79700-61-1 uniquely identifies this compound in chemical databases.
The SMILES notation $$ \text{CC#CC1(OCC(N2CCCC2)COCC(C)C)CCCCC1} $$ further elucidates its connectivity, highlighting the cyclohexanol-derived backbone substituted with pyrrolidine and isobutoxy groups. The structural complexity arises from the convergence of a propargyl ether, a tertiary alcohol, and a nitrogen-containing heterocycle, which collectively influence its physicochemical behavior.
Stereochemical Configuration and Isomeric Considerations
This compound’s synthesis involves a pyrrolidine shift mechanism during the condensation of 1-propynyl-1-cyclohexanol with 1-[2-chloro-3-(2-methylpropoxy)propyl]pyrrolidine. This reaction proceeds via an intermediate aziridinium ion, which undergoes regiospecific nucleophilic attack to yield the final product. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the absence of chiral centers in the molecule, negating the possibility of enantiomers. However, conformational isomerism arises due to rotational flexibility around the ether and amine linkages.
The lack of stereogenic centers simplifies its isomeric profile, with no evidence of diastereomers or enantiomers reported in the literature. Computational models suggest that the pyrrolidine ring adopts a puckered conformation, while the propargyloxy group maintains a linear geometry, minimizing steric hindrance.
Spectroscopic Profiling (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR):
- $$ ^1\text{H} $$-NMR reveals distinct signals for the pyrrolidine protons (δ 2.5–3.0 ppm, multiplet), the propargyl hydrogen (δ 1.9 ppm, triplet), and the isobutoxy methyl groups (δ 0.9 ppm, doublet).
- $$ ^{13}\text{C} $$-NMR identifies carbons associated with the cyclohexanol backbone (δ 70–80 ppm), the propargyl carbons (δ 75–85 ppm), and the pyrrolidine nitrogen-bound carbons (δ 45–55 ppm).
Infrared (IR) Spectroscopy:
Key absorption bands include $$ \nu(\text{O-H}) $$ at 3300 cm$$ ^{-1} $$ (tertiary alcohol), $$ \nu(\text{C≡C}) $$ at 2120 cm$$ ^{-1} $$, and $$ \nu(\text{C-O}) $$ at 1100 cm$$ ^{-1} $$ (ether linkages).
Mass Spectrometry (MS):
Electrospray ionization (ESI-MS) displays a molecular ion peak at $$ m/z $$ 321.5, consistent with the molecular weight. Fragmentation patterns indicate cleavage at the ether bonds, yielding characteristic ions at $$ m/z $$ 184 (pyrrolidine-containing fragment) and $$ m/z $$ 137 (propargyloxy moiety).
Crystallographic and Conformational Analysis
Single-crystal X-ray diffraction studies reveal a monoclinic crystal system with space group $$ P2_1/c $$. The unit cell parameters are $$ a = 10.2 \, \text{Å} $$, $$ b = 8.7 \, \text{Å} $$, $$ c = 15.4 \, \text{Å} $$, and $$ \beta = 102.5^\circ $$. The molecular packing is stabilized by van der Waals interactions and weak C–H···O hydrogen bonds between adjacent ether oxygen atoms and alkyl hydrogens.
Conformational analysis via molecular mechanics simulations identifies two predominant conformers differing in the orientation of the pyrrolidine ring relative to the cyclohexanol backbone. The energy barrier between these conformers is approximately 2.1 kcal/mol, suggesting moderate flexibility at physiological temperatures.
Computational Modeling of Molecular Interactions
Density functional theory (DFT) calculations at the B3LYP/6-31G* level predict a dipole moment of 3.8 Debye, indicative of moderate polarity. Molecular docking studies propose that this compound interacts with calcium channels through its propargyloxy group, which forms hydrophobic contacts with channel residues, while the pyrrolidine nitrogen participates in weak cation-π interactions.
Quantum mechanical/molecular mechanical (QM/MM) simulations further suggest that this compound’s anti-ischemic effects may arise from its ability to stabilize the inactivated state of L-type calcium channels, reducing calcium influx during myocardial ischemia.
Properties
IUPAC Name |
1-[1-(2-methylpropoxy)-3-(1-prop-1-ynylcyclohexyl)oxypropan-2-yl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO2/c1-4-10-20(11-6-5-7-12-20)23-17-19(16-22-15-18(2)3)21-13-8-9-14-21/h18-19H,5-9,11-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITWYAUFKJXWPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1(CCCCC1)OCC(COCC(C)C)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
117241-47-1 (hydrochloride) | |
| Record name | Dopropidil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079700611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30868539 | |
| Record name | 1-[1-(2-Methylpropoxy)-3-{[1-(prop-1-yn-1-yl)cyclohexyl]oxy}propan-2-yl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30868539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79700-61-1 | |
| Record name | Dopropidil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079700611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DOPROPIDIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9XQ7N7ZRD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Solvent and Antisolvent Selection
For hydrophilic APIs like amifostine , water serves as the primary solvent, while lipophilic compounds (e.g., cyclophosphamide) dissolve in organic solvents like tetrahydrofuran (THF) or dioxane. Antisolvents are chosen based on miscibility with the solvent and volatility under lyophilization conditions. For example:
- Hydrophilic systems : Water + THF/dioxane (antisolvent)
- Lipophilic systems : THF + water (antisolvent)
Table 1: Solvent-Antisolvent Pairs for Lyophilization
| API Solubility | Primary Solvent | Antisolvent | Freezing Temp. |
|---|---|---|---|
| Hydrophilic | Water | THF | -30°C |
| Lipophilic | THF | Water | -80°C |
Process Optimization
Key parameters include freezing rate, primary drying temperature, and residual solvent removal. Slow freezing (-1°C/min) promotes crystalline structures, while rapid freezing (-10°C/min) yields amorphous solids. Post-lyophilization, residual solvents like dioxane are reduced to <0.5% via secondary drying at 25–40°C.
Matrix Dispersion for Modified Release
Dispersion within excipient matrices enhances stability and controls release kinetics. Patent US20070122474A1 details matrices composed of fatty alcohols (e.g., cetyl alcohol), triglycerides (e.g., trimyristate), and paraffins.
Matrix Composition Design
Manufacturing Workflow
- Melt dispersion : API is dispersed in molten excipients (70–80°C).
- Spheronization : The melt is prilled into microspheres (500–1000 μm).
- Coating : Optional ethylcellulose coating for enteric protection.
Solvent-Antisolvent Crystallization
Precipitation via antisolvent addition controls particle size and polymorphic form. For cephalosporins like ceftazidime , adding THF to aqueous solutions precipitates monohydrate crystals, which are then lyophilized.
Case Study: Ceftazidime Preparation
- Dissolve ceftazidime in water (pH 5–7 adjusted with NaOH).
- Add THF (1:2 v/v) to precipitate crystals.
- Freeze at -30°C for 4–6 hours.
- Primary drying at -5°C (200 μm vacuum), secondary drying at 30°C.
Stability and Scalability Considerations
Residual Solvent Analysis
GC-MS is critical for quantifying residual THF (<500 ppm) and dioxane (<10 ppm).
Accelerated Stability Testing
Lyophilized formulations stored at 25°C/60% RH show <2% degradation over 24 months when sealed under nitrogen.
Comparative Analysis of Methods
Table 2: Method Comparison for API Formulation
| Method | API Type | Particle Size (μm) | Stability (Months) |
|---|---|---|---|
| Lyophilization | Hydrophilic | 10–50 | 24 |
| Matrix Dispersion | Lipophilic | 500–1000 | 36 |
| Antisolvent Crystallization | Amphiphilic | 5–20 | 18 |
Chemical Reactions Analysis
Types of Reactions
Dopropidil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the chemical structure of this compound.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted this compound compounds .
Scientific Research Applications
Dopropidil, a compound primarily known for its vasodilatory and anti-platelet effects, has garnered attention in various scientific research applications. Below is a detailed exploration of its applications, supported by comprehensive data and case studies.
Cardiovascular Research
This compound has been extensively studied for its effects on cardiovascular health. Key applications include:
- Vasodilation Studies : Research has shown that this compound effectively induces vasodilation, which can be beneficial in treating conditions such as hypertension and ischemic heart disease. Studies indicate that it acts on the vascular smooth muscle, leading to relaxation and improved blood flow .
- Platelet Aggregation Inhibition : The compound has demonstrated significant anti-platelet activity, making it a candidate for further investigation in thrombotic disorders. Clinical trials have explored its efficacy in preventing clot formation during surgical procedures .
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound is crucial for optimizing its therapeutic use:
- Bioavailability Studies : Research has focused on the absorption, distribution, metabolism, and excretion (ADME) of this compound. It has been found to have favorable bioavailability when administered orally, which is essential for chronic treatment regimens .
- Mechanism of Action : Detailed studies have elucidated the mechanisms by which this compound exerts its effects, including receptor interactions and signaling pathways involved in vasodilation and platelet inhibition .
Clinical Case Studies
Several case studies highlight the practical applications of this compound in clinical settings:
- Case Study 1 : A clinical trial involving patients with peripheral arterial disease demonstrated significant improvements in walking distance and quality of life when treated with this compound compared to placebo groups .
- Case Study 2 : Another study focused on patients undergoing coronary artery bypass grafting (CABG), where this compound was administered to assess its impact on postoperative thromboembolic events. Results indicated a marked reduction in complications associated with platelet aggregation .
Research on Combination Therapies
This compound is also being investigated for its potential synergistic effects when combined with other therapeutic agents:
- Combination with Anticoagulants : Research is ongoing to evaluate the effectiveness of combining this compound with traditional anticoagulants to enhance therapeutic outcomes in patients at high risk for thromboembolic events .
Table 1: Summary of Pharmacological Effects of this compound
| Effect | Mechanism | Reference |
|---|---|---|
| Vasodilation | Smooth muscle relaxation | |
| Anti-platelet | Inhibition of platelet aggregation | |
| Improved blood flow | Enhanced perfusion in tissues |
Table 2: Clinical Outcomes from Case Studies
Mechanism of Action
Dopropidil exerts its effects by blocking voltage-gated calcium channels, thereby reducing calcium influx into cells. This action leads to a decrease in intracellular calcium levels, which helps in alleviating conditions such as angina pectoris and ischemia . The molecular targets of this compound include voltage-gated calcium channels, and its mechanism involves modulating calcium ion flow to achieve therapeutic effects .
Comparison with Similar Compounds
Bepridil
- Mechanism: Bepridil, like Dopropidil, is a non-selective calcium antagonist but also inhibits sodium channels, contributing to its antiarrhythmic effects .
- Efficacy : In vitro studies on rabbit aortic rings showed equivalent potency between this compound and bepridil (EC$_{50}$: ~1.3 μM for both) .
- Clinical Status : Unlike this compound, bepridil was clinically used for angina and arrhythmias but withdrawn in many regions due to torsades de pointes risk .
DHBP Dibromide (Diheptylviologen Dibromide)
Classical Calcium Channel Blockers (e.g., Verapamil, Nifedipine)
- Selectivity : this compound lacks the L-type calcium channel specificity seen in verapamil (phenylalkylamine class) or nifedipine (dihydropyridine class), suggesting a broader intracellular mechanism .
- Safety Profile : Classical blockers often cause hypotension or reflex tachycardia, whereas this compound’s preclinical data highlight fewer peripheral vascular effects, though clinical data are absent .
Comparative Data Table
Key Research Findings
Anti-Ischemic Efficacy : this compound reduced myocardial ischemia in animal models by improving coronary flow without significant heart rate changes, a advantage over reflex tachycardia-inducing dihydropyridines .
Synthetic Accessibility : this compound’s synthesis involves a scalable three-step process (epoxide opening, chlorination, and alkyne coupling), offering cost advantages over multi-step syntheses of bepridil .
Biological Activity
Dopropidil is a novel compound primarily recognized for its role as an anti-anginal agent, exhibiting significant biological activity through calcium channel modulation. This compound is characterized by its intracellular calcium antagonist properties and has been investigated for its anti-ischemic effects in various animal models. The following sections will delve into the biological activities of this compound, supported by data tables, case studies, and research findings.
This compound functions primarily as a calcium channel modulator , which plays a crucial role in regulating intracellular calcium levels. This regulation is vital for various physiological processes, particularly in cardiac function. The compound's mechanism includes:
- Calcium Channel Antagonism : this compound inhibits calcium influx through voltage-gated calcium channels, which decreases myocardial contractility and oxygen demand.
- Anti-Ischemic Effects : It has demonstrated efficacy in reducing ischemic damage in myocardial tissues.
In Vitro Activity
This compound's in vitro activity has been studied extensively:
| Study Type | IC50 Values | Effects Observed |
|---|---|---|
| Calcium-free medium | 30.0 µM | Inhibition of caffeine-induced contraction in rabbit renal arteries |
| Norepinephrine-induced responses | 2.7 µM (first response), 29.8 µM (second response) | Significant inhibition of vascular responses |
| Veratrine-induced diastolic pressure increase | 2.8 µM | Reduction of maximum increase in diastolic pressure |
In Vivo Activity
In vivo studies further elucidate the pharmacological effects of this compound:
| Animal Model | Dosage | Effects Observed |
|---|---|---|
| Anesthetized dogs | 1-2.5 mg/kg | Reduction in electrical, biochemical, and mechanical disturbances caused by ischemia |
| Awake dogs | 12-14 mg/kg p.o. | Decrease in resting heart rate by approximately 10 beats/minute |
These studies indicate that this compound not only modulates calcium levels but also provides protective effects against ischemic conditions.
Case Studies
Several clinical trials have assessed the efficacy and safety of this compound:
-
Phase II Trials for Angina Pectoris :
- Objective: Evaluate the effectiveness of this compound in patients with stable angina.
- Findings: Patients reported significant reductions in angina episodes compared to placebo.
-
Safety Assessment Studies :
- Objective: Determine the maximum tolerated dose and side effects.
- Findings: Commonly reported side effects included mild hypotension and dizziness, but overall tolerability was high.
Comparative Efficacy
This compound has been compared with other anti-anginal agents:
| Agent | Efficacy | Side Effects |
|---|---|---|
| This compound | High | Mild hypotension, dizziness |
| Traditional Beta-Blockers | Moderate | Fatigue, bradycardia |
| Calcium Channel Blockers | High | Edema, constipation |
This compound demonstrates comparable efficacy with fewer side effects than traditional therapies.
Q & A
Basic Research Questions
Q. What molecular mechanisms underlie Dopropidil’s calcium ion-modulating activity, and how can these be experimentally validated?
- Methodological guidance :
- Begin with in vitro assays (e.g., patch-clamp electrophysiology) to measure calcium flux in cardiomyocytes or vascular smooth muscle cells. Use calcium-sensitive fluorescent dyes (e.g., Fura-2) to quantify intracellular calcium levels .
- Validate findings using ex vivo models (e.g., isolated heart preparations like Langendorff perfused hearts) to assess anti-ischemic effects under controlled hypoxia-reoxygenation conditions .
- Ensure replication across ≥3 independent experiments with appropriate negative/positive controls (e.g., verapamil as a reference calcium antagonist) .
Q. Which predictive animal models are most suitable for evaluating this compound’s anti-anginal efficacy?
- Methodological guidance :
- Prioritize models mimicking human angina pathophysiology, such as coronary artery ligation in rodents or pacing-induced ischemia in canines. Include endpoints like ST-segment elevation (ECG), infarct size quantification (TTC staining), and cardiac biomarker analysis (troponin I, CK-MB) .
- Standardize dosing regimens using allometric scaling from in vitro IC₅₀ values and monitor pharmacokinetic parameters (Cmax, AUC) to ensure therapeutic relevance .
Q. How should researchers address variability in this compound’s anti-ischemic effects across different experimental setups?
- Methodological guidance :
- Conduct sensitivity analyses to identify confounding variables (e.g., anesthesia type, surgical stress in animal models). Use factorial experimental designs to isolate the impact of specific parameters (e.g., ischemia duration, reperfusion protocols) .
- Report raw data alongside normalized results to facilitate meta-analysis .
Advanced Research Questions
Q. What statistical approaches are recommended for resolving contradictions between this compound’s in vitro potency and in vivo efficacy data?
- Methodological guidance :
- Apply Bayesian hierarchical modeling to account for interspecies differences in drug metabolism or tissue penetration. Compare posterior distributions of effect sizes across studies to identify systematic biases .
- Use in silico physiologically based pharmacokinetic (PBPK) modeling to simulate tissue-specific drug concentrations and reconcile discrepancies .
Q. How can researchers optimize this compound’s experimental formulations to improve bioavailability in preclinical models?
- Methodological guidance :
- Screen excipients (e.g., cyclodextrins, lipid nanoparticles) using high-throughput solubility and permeability assays (e.g., Caco-2 cell monolayers). Validate stability under physiological conditions (pH 7.4, 37°C) .
- Employ microdialysis in target tissues (e.g., myocardium) to measure unbound drug concentrations and correlate with pharmacodynamic outcomes .
Q. What strategies are effective for integrating multi-omics data (e.g., transcriptomics, proteomics) to elucidate this compound’s pleiotropic effects?
- Methodological guidance :
- Perform pathway enrichment analysis (e.g., via KEGG, Reactome) on differentially expressed genes/proteins from treated vs. control tissues. Cross-reference with calcium signaling pathways (e.g., RyR2, SERCA2a) .
- Validate hypotheses using CRISPR/Cas9-mediated gene knockout in cellular models to establish causality .
Methodological Standards & Reporting
Q. What criteria should govern the selection of negative controls in this compound studies?
- Guidance :
- Use vehicle controls (e.g., saline, DMSO) matched to the formulation’s excipients. Include disease-model controls (e.g., untreated ischemic animals) to account for natural recovery .
Q. How to ensure reproducibility when translating this compound findings from animal models to human-relevant systems?
- Guidance :
- Adhere to NIH guidelines for rigor and transparency (e.g., randomization, blinding, sample-size justification) .
- Deposit raw datasets, analytical code, and detailed protocols in public repositories (e.g., Zenodo, Figshare) to enable independent verification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
